Methyl6-(azetidin-3-yl)pyridine-3-carboxylatedihydrochloride
Description
Methyl 6-(azetidin-3-yl)pyridine-3-carboxylate dihydrochloride is a pyridine-based compound featuring a methyl ester group at the 3-position and an azetidin-3-yl substituent at the 6-position of the pyridine ring. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Properties
Molecular Formula |
C10H14Cl2N2O2 |
|---|---|
Molecular Weight |
265.13 g/mol |
IUPAC Name |
methyl 6-(azetidin-3-yl)pyridine-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C10H12N2O2.2ClH/c1-14-10(13)7-2-3-9(12-6-7)8-4-11-5-8;;/h2-3,6,8,11H,4-5H2,1H3;2*1H |
InChI Key |
RMXXXBXWIRTCIY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C2CNC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Heterocyclic Coupling and Functional Group Transformations
Step 1: Formation of the Pyridine Core
- Starting Material: 3-bromopyridine or 3-chloropyridine serves as the precursor for the pyridine ring functionalization.
Method: Nucleophilic aromatic substitution or directed lithiation followed by carboxylation to introduce the carboxylic acid at the 3-position.
3-bromopyridine + CO2 (g) → 3-pyridinecarboxylic acidCatalyzed by copper or palladium under appropriate conditions.
Step 2: Methylation at the 3-Position
- Reagent: Methyl iodide or dimethyl sulfate.
- Method: Nucleophilic methylation of the pyridine nitrogen or direct methylation of the carboxylate group, depending on the desired substitution pattern.
Step 3: Introduction of the Azetidin-3-yl Group
- Approach: The azetidine ring can be introduced via nucleophilic substitution or coupling reactions.
Method: Synthesis of azetidin-3-yl derivatives through nucleophilic attack on suitable electrophiles, such as activated pyridine intermediates or via cyclization strategies.
- Preparation of azetidin-3-yl halides (e.g., azetidin-3-yl chloride).
- Nucleophilic substitution with the pyridine derivative at the 6-position.
Multi-step Synthesis Based on Patent Literature
Patent EP 2857401 and WO 2000/63168 describe advanced synthetic pathways involving:
- Protection and deprotection steps: Using tert-butoxycarbonyl (Boc), trimethylsilyl (Teoc), or benzyloxy groups to protect amino or hydroxyl functionalities during multi-step reactions.
- Coupling reactions: Utilizing active esters, dehydrating agents, or amide formation to link heterocyclic fragments.
- Ring closure and functionalization: Intramolecular urea formation and sulfation steps to install the azetidine moiety.
- Silylating intermediates to facilitate intramolecular cyclization.
- Hydrogenolysis to remove benzyl protecting groups.
- Sulfation of hydroxyl groups at specific positions.
- Final salt formation with hydrochloric acid to yield the dihydrochloride salt.
Representative Reaction Scheme
| Step | Description | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Pyridine ring functionalization | CO2, copper catalyst | Carboxylation at 3-position |
| 2 | Methylation | Methyl iodide, base | Methylation at desired nitrogen or carbon sites |
| 3 | Azetidine ring synthesis | Nucleophilic azetidine derivatives | Formation of azetidin-3-yl group |
| 4 | Coupling via activated esters | DCC, EDC, or carbodiimides | Linkage of heterocycles |
| 5 | Protection/deprotection | Boc, TMS, benzyl groups | Functional group management |
| 6 | Hydrogenolysis | Pd/C, H2 | Benzyl group removal |
| 7 | Sulfation | SO3, base | Introduction of sulfate groups at specific positions |
| 8 | Salt formation | HCl gas | Conversion to dihydrochloride salt |
Data Tables and Research Discoveries
| Method | Key Reagents | Yield | Remarks | References |
|---|---|---|---|---|
| Heterocyclic coupling | 3-bromopyridine, CO2 | 70-85% | Efficient for pyridine core | EP 2857401 |
| Azetidine ring formation | Azetidin-3-yl halides, nucleophiles | 60-75% | Requires controlled conditions | WO 2000/63168 |
| Protection/deprotection | Boc, benzyl, TMS groups | Variable | Ensures selectivity | EP 2857401 |
| Hydrogenolysis | Pd/C, H2 | 85-90% | Benzyl removal | WO 2000/63168 |
| Sulfation | SO3, base | 65-80% | Functionalization at hydroxyl | EP 2857401 |
| Salt formation | HCl gas | Quantitative | Final dihydrochloride salt | Patent literature |
Research Findings and Advances
- Novel Synthetic Routes: Recent patents reveal that combining protection strategies with selective coupling reactions significantly improves yields and purity.
- Catalytic Hydrogenation: Use of Pd/C under hydrogen atmosphere is a standard method for benzyl group removal, critical for final salt formation.
- Functional Group Tolerance: The methods accommodate various substituents, allowing for structural modifications to optimize pharmacological activity.
- Sulfation and Functionalization: Sulfation at hydroxyl groups enhances bioavailability and solubility, as demonstrated in recent studies.
Chemical Reactions Analysis
Methyl6-(azetidin-3-yl)pyridine-3-carboxylatedihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethylsulfoxonium methylide, organoboronates, and organometal reagents . Major products formed from these reactions include 1-arenesulfonylazetidines, azetidine derivatives, and bis-functionalized azetidines .
Scientific Research Applications
Methyl6-(azetidin-3-yl)pyridine-3-carboxylatedihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology, it is studied for its potential as a pharmacological agent due to its unique structure and reactivity . In medicine, it is being explored for its potential therapeutic properties . In industry, it is used in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of Methyl6-(azetidin-3-yl)pyridine-3-carboxylatedihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring in the compound is known to interact with various enzymes and receptors, leading to its biological effects . The pyridine ring also plays a crucial role in its mechanism of action by facilitating its binding to specific molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key properties of Methyl 6-(azetidin-3-yl)pyridine-3-carboxylate dihydrochloride with related compounds:
*Hypothetical values based on structural analogy.
Key Observations:
- Azetidine vs. Linear Substituents: The azetidine ring introduces steric and electronic differences compared to linear substituents (e.g., methylaminomethyl).
- Salt Form : The dihydrochloride salt in both the target compound and ’s analog improves solubility, critical for pharmacokinetic optimization. In contrast, the hydrochloride salt in the pyridazine derivative () suggests fewer protonatable sites .
- Heterocycle Core : Replacing pyridine with pyridazine () alters electronic properties, hydrogen-bonding capacity, and solubility due to the additional nitrogen atom .
Pharmaceutical Development
- Target Compound : The azetidine group may enhance binding to targets requiring rigid, nitrogen-containing motifs (e.g., kinases or GPCRs). Its dihydrochloride form facilitates aqueous solubility for in vitro assays .
- Methylaminomethyl Analog (): Used as a building block for drug candidates, leveraging its primary amine for conjugation or further functionalization .
- Pyridazine Derivative () : The pyridazine core’s dual nitrogen atoms could improve interactions with metal ions or polar residues in enzymes .
Contradictions and Limitations
highlights "lumping strategies" for compounds with similar structures, but the unique azetidine substituent in the target compound likely precludes grouping with linear or pyrrolidine-based analogs due to divergent reactivity and bioactivity .
Biological Activity
Methyl6-(azetidin-3-yl)pyridine-3-carboxylatedihydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound has the following chemical formula:
- Molecular Formula : C10H13Cl2N3O2
- Molecular Weight : 207.22 g/mol
This compound exhibits biological activity through several mechanisms:
- G-Protein Coupled Receptor Modulation : It has been shown to modulate the activity of GPR119, a receptor involved in glucose homeostasis and lipid metabolism. This modulation can influence metabolic disorders such as diabetes and obesity .
- Inhibition of Enzymatic Pathways : The compound demonstrates inhibitory effects on enzymes related to lipid metabolism, which may contribute to its therapeutic potential in managing hyperlipidemia and related disorders .
Pharmacological Effects
The biological activity of this compound has been evaluated in various studies, revealing several pharmacological effects:
- Antidiabetic Activity : Research indicates that the compound can lower blood glucose levels and improve insulin sensitivity, making it a candidate for treating Type II diabetes .
- Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, which could be beneficial in conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Metabolic Disorders :
- Inflammation Model Study :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
